N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H13F3N6O4 and its molecular weight is 422.324. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Applications
The compound has been utilized in the synthesis of well-defined aromatic polyamides. For instance, Yokozawa et al. (2002) demonstrated the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, highlighting the potential of this compound in creating advanced polymer materials with specific properties (Yokozawa et al., 2002).
Application in Medicinal Chemistry
In the field of medicinal chemistry, Saeed et al. (2015) synthesized and characterized a series of benzamide derivatives, which includes compounds structurally similar to the one . These compounds were evaluated for biological applications, including their inhibitory potential against various enzymes, indicating the relevance of such compounds in drug discovery and medicinal chemistry (Saeed et al., 2015).
Antitumor and Bioactivity Research
The compound has potential antitumor effects. Bin (2015) synthesized a structurally related compound, which displayed significant antitumor properties, as well as other bioactivities, suggesting the potential of such compounds in cancer research and therapy development (Bin, 2015).
Antimicrobial Properties
Research by Talupur et al. (2021) involved synthesizing and evaluating similar benzamide derivatives for antimicrobial properties. This indicates the potential of these compounds, including N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzamide, in developing new antimicrobial agents (Talupur et al., 2021).
Organosoluble Polyamides
Bera et al. (2012) synthesized a series of new polyamides that are organo-soluble and have semifluorinated aromatic structures. This research highlights the potential application of such compounds in the development of new materials with specific solubility and stability characteristics (Bera et al., 2012).
Mechanism of Action
Target of action
Benzamides and tetrazoles have been found to interact with a variety of biological targets. For instance, benzamides are known to interact with histone deacetylases, leading to changes in gene expression . Tetrazoles, on the other hand, have been used as bioisosteres for carboxylic acids and are known to interact with a variety of enzymes and receptors .
Mode of action
The mode of action of benzamides and tetrazoles depends on their specific targets. For example, benzamides can inhibit histone deacetylases, leading to hyperacetylation of histones and changes in gene expression . Tetrazoles can mimic the action of carboxylic acids, potentially inhibiting enzymes or activating receptors .
Biochemical pathways
The biochemical pathways affected by benzamides and tetrazoles depend on their specific targets. Changes in gene expression induced by benzamides can affect a variety of cellular pathways . Tetrazoles, due to their versatility, can potentially affect many different biochemical pathways .
Pharmacokinetics
The ADME properties of benzamides and tetrazoles can vary widely depending on their specific structures. Some benzamides are known to have good oral bioavailability and can cross the blood-brain barrier . Tetrazoles are often used to improve the pharmacokinetic properties of drug molecules .
Result of action
The molecular and cellular effects of benzamides and tetrazoles depend on their specific targets and modes of action. For example, benzamides can lead to changes in gene expression, potentially affecting cell growth and differentiation . Tetrazoles can have a variety of effects depending on the enzymes or receptors they interact with .
Action environment
The action, efficacy, and stability of benzamides and tetrazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O4/c18-17(19,20)30-13-7-1-10(2-8-13)15(28)22-11-3-5-12(6-4-11)26-16(29)25(23-24-26)9-14(21)27/h1-8H,9H2,(H2,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYNATOATLTMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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